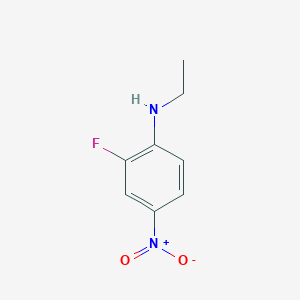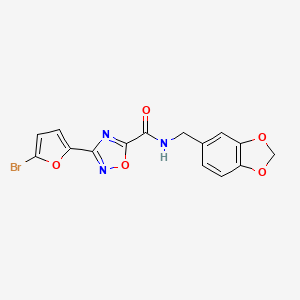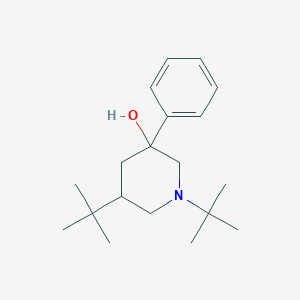![molecular formula C19H15N5O B11050533 2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B11050533.png)
2-Quinolinecarboxamide, N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: Quinoline derivative
- Reagents: Hydrazine hydrate, acetic acid
- Conditions: Reflux at elevated temperatures
Step 3: Coupling with Phenyl Group
- Starting material: Triazole-quinoline intermediate
- Reagents: Phenylboronic acid, palladium catalyst
- Conditions: Reflux in an inert atmosphere
Industrial Production Methods
Industrial production of N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE involves scaling up the laboratory synthesis process. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE typically involves a multi-step process. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the triazole ring and the phenyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
-
Step 1: Synthesis of Quinoline Core
- Starting material: Aniline derivatives
- Reagents: Acetic anhydride, sulfuric acid
- Conditions: Reflux at elevated temperatures
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and nonlinear optical materials.
Biology: The compound is investigated for its role in modulating biological pathways and its potential as a molecular probe.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, thereby modulating their function. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The triazole ring and quinoline core play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
-
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE
- Unique structural features: Combination of triazole ring and quinoline core
- Applications: Medicinal chemistry, material science, biology, industry
-
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE
- Similar structural features: Presence of triazole ring and phenyl group
- Applications: Similar to the compound of interest
-
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-2-QUINOLINECARBOXAMIDE
- Differences: Variations in the substituents on the quinoline core
- Applications: May have different biological activities and material properties
Properties
Molecular Formula |
C19H15N5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H15N5O/c1-24-12-20-23-18(24)14-6-4-7-15(11-14)21-19(25)17-10-9-13-5-2-3-8-16(13)22-17/h2-12H,1H3,(H,21,25) |
InChI Key |
LLTWEMAVMSQXIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)
![1-benzyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11050465.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
![(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B11050481.png)
![2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)-N-(2-phenoxyethyl)benzamide](/img/structure/B11050489.png)
![7-methyl-5-oxo-N-(2-phenoxyethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11050495.png)
![1-{[4-Fluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B11050502.png)


![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050527.png)
![3-(3-bromo-4,5-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050540.png)

![1-(4-Chlorophenyl)-3-{4-[2-(2,4-dimethoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11050548.png)
